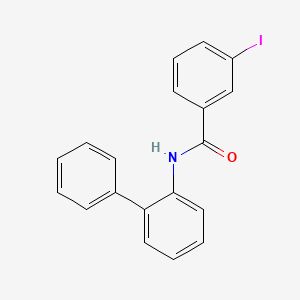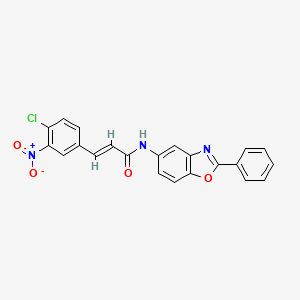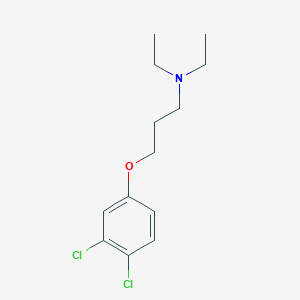![molecular formula C24H21NO3 B4929080 methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)
methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate, also known as DPCMB, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of cyclopropyl-containing compounds and has shown promising results in various biological studies.
作用機序
The mechanism of action of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, decrease the expression of inflammatory cytokines, and inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have a neuroprotective effect and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high yield and is cost-effective. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full range of biological effects is still being studied. In addition, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action.
将来の方向性
There are several future directions for the study of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. Another direction is to study the neuroprotective effects of this compound in more detail. It may have potential as a treatment for neurological disorders such as Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its range of biological effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its ability to inhibit the growth of cancer cells and its neuroprotective effects make it a promising candidate for cancer therapy and treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and range of biological effects.
合成法
The synthesis of methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,2-diphenylcyclopropanecarboxylic acid chloride in the presence of a coupling agent. The resulting product is then treated with methyl iodide to obtain this compound. The yield of the synthesis is high, making it a cost-effective method for obtaining this compound.
科学的研究の応用
Methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. The ability of this compound to inhibit the growth of cancer cells makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
methyl 4-[(2,2-diphenylcyclopropanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-28-23(27)17-12-14-20(15-13-17)25-22(26)21-16-24(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNRUYYJTOZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4929006.png)
![3-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4929010.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-phenylethyl)benzamide](/img/structure/B4929011.png)
![2,5-dimethyl-3-(4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4929012.png)
![(3R*,4R*)-1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4929039.png)





![N-[(4-methoxy-1-naphthyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B4929096.png)


